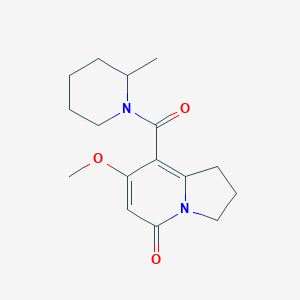

7-methoxy-8-(2-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one

Description

7-Methoxy-8-(2-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a bicyclic organic compound featuring a dihydroindolizinone core (C₈H₇NO) substituted with a methoxy group at position 7 and a 2-methylpiperidine-1-carbonyl moiety at position 8. The molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol.

Key spectral features include:

Properties

IUPAC Name |

7-methoxy-8-(2-methylpiperidine-1-carbonyl)-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11-6-3-4-8-17(11)16(20)15-12-7-5-9-18(12)14(19)10-13(15)21-2/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTWSHHUEGPNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=C3CCCN3C(=O)C=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-8-(2-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting with the construction of the indolizine core One common approach is the cyclization of appropriately substituted pyrroles or indoles under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

7-Methoxy-8-(2-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one has shown promise in several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural and Physical Properties of Selected Dihydroindolizinone Derivatives

*Calculated based on molecular formulas.

Key Observations:

The 2-methylpiperidine-1-carbonyl group introduces a tertiary amine capable of hydrogen bonding, contrasting with the non-polar phenyl groups in 5a-FB or the epoxy-ketone in chromenone derivatives .

Spectral Differentiation: The conjugated ketone in chromenone derivatives (δC195.2) is distinct from the amide carbonyl (δC~170–180) in the target compound . Piperidine protons in the target compound produce complex multiplet patterns in ¹H-NMR, unlike the sharp singlets of methoxy or phenyl groups .

Molecular Weight and Pharmacokinetics :

Methodological Approaches for Comparative Analysis

- Similarity Indexing: Tanimoto coefficient-based comparisons (as in ) could quantify structural overlap between the target compound and analogs, focusing on pharmacophore features like hydrogen-bond acceptors/donors and aromatic systems .

- Lumping Strategies : Grouping compounds with similar substituents (e.g., piperidine vs. piperazine derivatives) may streamline property prediction, as seen in ’s organic reaction models .

Biological Activity

7-Methoxy-8-(2-methylpiperidine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a compound of interest in pharmacological research due to its potential therapeutic properties. This article reviews its biological activity, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a piperidine moiety, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound has cytotoxic effects on cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of human ovarian cancer cells (OVCAR4) by inducing apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress and neurodegeneration. It appears to modulate pathways associated with neuroinflammation.

- Antimicrobial Properties : Some studies have indicated that the compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key pathways include:

- Modulation of Signaling Pathways : The compound may influence cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are critical in various cellular processes.

- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibited OVCAR4 cell proliferation | |

| Neuroprotection | Reduced oxidative stress in neuronal cells | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study: Anticancer Efficacy

In a controlled study, OVCAR4 cells were treated with varying concentrations (1–400 μg/mL) of the compound. The results demonstrated a significant reduction in cell viability at higher concentrations, with an IC50 value determined at approximately 50 μg/mL. The study also highlighted the compound's ability to induce apoptosis as evidenced by increased caspase activity and altered expression of Bcl-2 family proteins.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide. The results indicated that pre-treatment with this compound significantly reduced neuronal cell death and preserved mitochondrial function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.